molecular formula C7H12N2O2S2 B3127582 5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole CAS No. 338419-87-7

5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B3127582
CAS No.: 338419-87-7
M. Wt: 220.3 g/mol
InChI Key: XCSUSAQCFVABBY-UHFFFAOYSA-N
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Description

5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate sulfonyl and thiadiazole precursors under controlled conditions. One common method involves the reaction of sec-butylsulfonyl chloride with 4-methyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interact with DNA topoisomerases, affecting DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Butylsulfonyl)-4-methyl-1,2,3-thiadiazole
  • 5-(Isobutylsulfonyl)-4-methyl-1,2,3-thiadiazole
  • 5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole

Uniqueness

5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole is unique due to its specific sec-butylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

5-butan-2-ylsulfonyl-4-methylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S2/c1-4-5(2)13(10,11)7-6(3)8-9-12-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSUSAQCFVABBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)C1=C(N=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206020
Record name 4-Methyl-5-[(1-methylpropyl)sulfonyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338419-87-7
Record name 4-Methyl-5-[(1-methylpropyl)sulfonyl]-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-[(1-methylpropyl)sulfonyl]-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole
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5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole
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5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 4
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5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole
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5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole
Reactant of Route 6
5-(Sec-butylsulfonyl)-4-methyl-1,2,3-thiadiazole

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